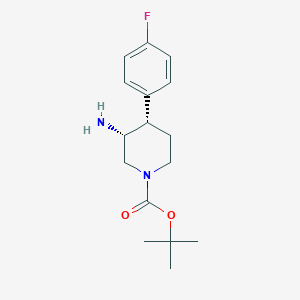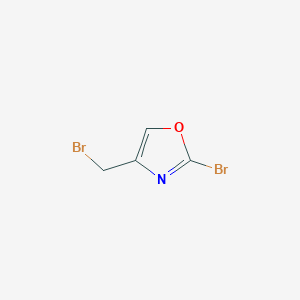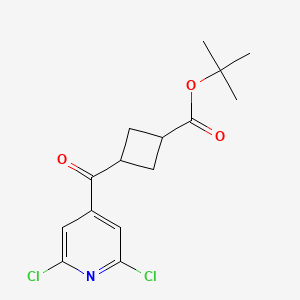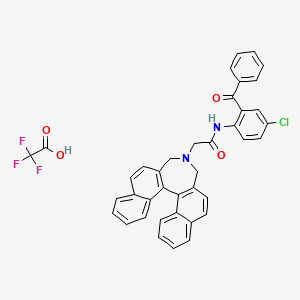
Thiophene, tetrabromo-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, tetrabromo-, 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing sulfur and four bromine atoms. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophene, tetrabromo-, 1,1-dioxide is typically synthesized through the oxidation of thiophene derivatives. One common method involves the bromination of thiophene followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, tetrabromo-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the dioxide back to thiophene or other lower oxidation state derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and reduced thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophene, tetrabromo-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism by which thiophene, tetrabromo-, 1,1-dioxide exerts its effects involves its ability to participate in various chemical reactions due to its electron-deficient nature. The compound can act as an electrophile in substitution reactions and as a dienophile in cycloaddition reactions. These properties enable it to interact with a wide range of molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene, 1,1-dioxide: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
Thiophene, tetrabromo-: Does not contain the dioxide functionality, limiting its reactivity in oxidation reactions.
Thiophene, 1-oxide: Contains only one oxygen atom, resulting in different reactivity and stability.
Uniqueness
Thiophene, tetrabromo-, 1,1-dioxide is unique due to the presence of both bromine atoms and the dioxide functionality. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
72524-90-4 |
|---|---|
Molekularformel |
C4Br4O2S |
Molekulargewicht |
431.72 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromothiophene 1,1-dioxide |
InChI |
InChI=1S/C4Br4O2S/c5-1-2(6)4(8)11(9,10)3(1)7 |
InChI-Schlüssel |
DNZIPZUCSUGNIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(S(=O)(=O)C(=C1Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)








![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)



![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)
